
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine is a chemical compound with the molecular formula C11H17N2O2. It is known for its unique structure, which includes a morpholine ring attached to a 6-methylpyridin-3-yl group via an oxy-methyl linkage.
Preparation Methods
The synthesis of 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine typically involves the reaction of 6-methyl-3-pyridinol with morpholine in the presence of a suitable base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine can be compared with other similar compounds, such as:
- 2-(((6-Chloropyridin-3-yl)oxy)methyl)morpholine
- 2-(((6-Methylpyridin-2-yl)oxy)methyl)morpholine
- 2-(((6-Methylpyridin-4-yl)oxy)methyl)morpholine These compounds share structural similarities but differ in the position or nature of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[(6-methylpyridin-3-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C11H16N2O2/c1-9-2-3-10(7-13-9)15-8-11-6-12-4-5-14-11/h2-3,7,11-12H,4-6,8H2,1H3 |
InChI Key |
JZLHMVWIPPKTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


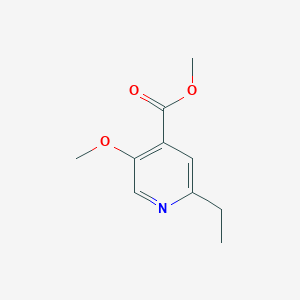
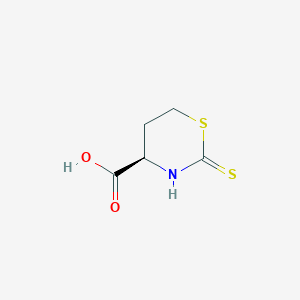
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

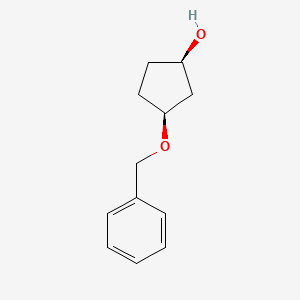
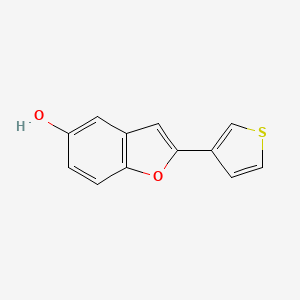
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)

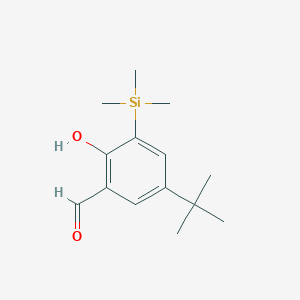
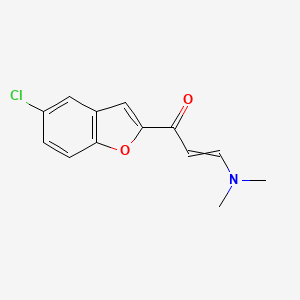
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
